molecular formula C10H10O2S B13572313 Thiochroman-8-carboxylic acid

Thiochroman-8-carboxylic acid

Cat. No.: B13572313
M. Wt: 194.25 g/mol
InChI Key: JOSKALQGXXFUNJ-UHFFFAOYSA-N
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Description

Thiochroman-8-carboxylic acid is a chemical compound featuring a benzothiopyran core fused with a carboxylic acid functional group at the 8-position. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The core thiochroman scaffold is recognized as a privileged structure in drug discovery and is known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . Researchers utilize this carboxylic acid derivative primarily as a versatile building block for the design and synthesis of novel bioactive molecules, such as through the formation of amides, esters, or hydrazones, which can enhance potency and target specificity . The presence of the sulfur atom in the heterocyclic ring influences the electronic distribution and lipophilicity of the molecule, which can be critical for optimizing drug-like properties and membrane permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromene-8-carboxylic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12)

InChI Key

JOSKALQGXXFUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)O)SC1

Origin of Product

United States

Advanced Synthetic Methodologies for Thiochroman 8 Carboxylic Acid and Analogues

Precursor Synthesis and Functional Group Transformations

The foundation of thiochroman (B1618051) synthesis lies in the preparation of key precursors: substituted thiophenols and appropriate carbon-chain building blocks. Subsequent functionalization of intermediates is crucial for accessing a range of derivatives.

Synthesis of Thiophenol and its Derivatives as Precursors

Thiophenols are the essential sulfur-donating components in the construction of the thiochroman ring. While benzenethiol (B1682325) itself is a common starting point, advanced methods often utilize more stable or functionalized precursors to avoid issues with the volatility and odor of simple thiols. acs.org

One advanced strategy involves the use of disulfides as thiophenol precursors. ntu.edu.sg Disulfides are more stable and less volatile than their corresponding thiols. ntu.edu.sg They can be reduced in situ to generate the reactive thiol, which can then participate in the desired reaction. This "slow-release" strategy can inhibit unwanted side reactions by maintaining a low concentration of the free thiophenol. ntu.edu.sg For example, a triphenylphosphine (B44618) (PPh₃) and water-assisted system can facilitate the slow release of thiophenol from its corresponding disulfide. ntu.edu.sg

Precursor TypeDescriptionAdvantagesExample of UseReference
BenzenethiolsDirectly used as the sulfur source for cyclization.Readily available and reactive.Reaction with crotonic acid in the presence of a superacid. acs.org
DisulfidesStable precursors that generate thiols in situ upon reduction.More stable, less volatile, and less odorous than thiols; allows for slow-release to control reactivity.N-heterocyclic carbene (NHC)-catalyzed reaction between α-bromoenals and 2,2'-dithiodibenzaldehydes. ntu.edu.sg

Preparation of α,β-Unsaturated Carboxylic Acid Precursors

The three-carbon chain required to form the six-membered sulfur-containing ring is often sourced from an α,β-unsaturated carboxylic acid or its derivative. These compounds are crucial building blocks for forming the thiochroman-4-one (B147511) skeleton, a common intermediate. acs.orgnih.gov

Several methods exist for the synthesis of α,β-unsaturated carboxylic acids:

Condensation Reactions: Classic methods like the Wittig or Horner–Wadsworth–Emmons reactions involve the condensation of aldehydes or ketones with stabilized phosphonium (B103445) ylides or phosphoryl carbanions. chemistryviews.org These are reliable but can generate stoichiometric amounts of byproducts like phosphine (B1218219) oxides. chemistryviews.org

Carboxylation of Alkynes: A more modern and atom-economical approach is the copper-catalyzed carboxylation of alkynes using carbon dioxide (CO₂). chemistryviews.org This method can be highly regio- and stereospecific. chemistryviews.orgorganic-chemistry.org For instance, the reaction of alkynes with Ni(cod)₂ and CO₂ can produce a nickelacycle intermediate, which then reacts with organozinc reagents to yield β,β'-disubstituted, α,β-unsaturated carboxylic acids. organic-chemistry.org

From Carboxylic Acids/Anhydrides: α,β-unsaturated carboxylic acids such as acrylic or methacrylic acid can be produced by reacting simpler carboxylic acids (e.g., acetic or propionic acid) or their anhydrides with a methylenating agent. google.com

Synthetic MethodDescriptionKey Reagents/CatalystsAdvantagesReference
Horner–Wadsworth–Emmons ReactionCondensation of aldehydes/ketones with phosphoryl carbanions.Phosphoryl carbanions bearing a CO₂R group.Well-established and versatile. chemistryviews.org
Copper-Catalyzed CarboxylationRegio- and stereospecific carboxylation of alkynes.Copper catalyst, CO₂.High atom economy, uses CO₂ as a C1 source. chemistryviews.orgorganic-chemistry.org
Methylenation of Carboxylic AcidsReaction of a carboxylic acid or anhydride (B1165640) with a methylenating agent.Formaldehyde (B43269) precursor, catalyst (e.g., Group 13 metal on silica).Direct conversion from simple acids. google.com

Functionalization of Intermediate Carboxylic Acid Derivatives

Once the thiochroman ring is formed with a carboxylic acid group, this functional group can be transformed to create a variety of analogues. The 4-oxo-thiochroman-2-carboxylic acid structure is a versatile intermediate for such modifications. nih.gov

Common transformations include:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol. This is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amidation: Amides can be prepared by reacting the carboxylic acid with an amine. nih.gov A common method involves first converting the carboxylic acid to its more reactive acid chloride (e.g., using oxalyl chloride), followed by reaction with the desired amine under Schotten-Baumann conditions. nih.gov

Hydrolysis to Carboxylic Acid: Conversely, other functional groups can be converted to a carboxylic acid. For example, cyanoethylated thiochroman-4-ones can be hydrolyzed to yield the corresponding carboxylic acid derivatives. researchgate.net

Cyclization Strategies for Thiochroman Ring Formation

The key step in the synthesis is the cyclization reaction that forms the thiochroman heterocyclic system. This is typically achieved through an intramolecular Friedel–Crafts-type reaction.

Acid-Catalyzed Cyclization Reactions

Strong acids are widely used to catalyze the intramolecular acylation or alkylation that closes the thiochroman ring.

Superacid Catalysis: An efficient protocol for synthesizing methylthiochroman-4-ones involves the use of a superacid like triflic acid (TfOH). acs.org This method promotes the reaction between benzenethiols and α,β-unsaturated carboxylic acids (like crotonic or methacrylic acid) under microwave irradiation. The proposed mechanism involves the formation of a highly reactive carbenium–carboxonium superelectrophilic species that is attacked by the sulfur of the thiophenol, leading to alkylation and subsequent intramolecular Friedel-Crafts acylation. acs.org

Tandem Allylic Substitution–Cyclization: Triflic acid can also catalyze a one-pot tandem reaction between thiophenols and allylic alcohols. researchgate.net This protocol allows for the construction of multisubstituted thiochromans via a proposed stepwise mechanism involving an initial allylic substitution followed by intramolecular cyclization. researchgate.net

Conventional Acid Catalysis: Other acids such as p-toluenesulfonic acid (p-TSOH) can effectively catalyze the intermolecular cycloaddition of arenethiols with acetylenic alcohols to produce thiochromans. oup.com Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are also commonly used to promote the cyclization of β-(phenylthio)propanoic acids, which are formed from the initial conjugate addition of a thiophenol to an α,β-unsaturated acid. nih.gov

CatalystSubstratesReaction TypeKey FeaturesReference
Triflic Acid (TfOH)Benzenethiols and crotonic/methacrylic acidAlkylation/Cyclic AcylationMicrowave-assisted; proceeds via a superelectrophilic intermediate. acs.org
Triflic Acid (TfOH)Thiophenols and allylic alcoholsTandem Allylic Substitution–CyclizationOne-pot synthesis of polysubstituted thiochromans. researchgate.net
p-Toluenesulfonic acid (p-TSOH)Arenethiols and acetylenic alcoholsIntermolecular CycloadditionConvenient one-pot synthesis of substituted thiochromans. oup.com
AlCl₃ or SnCl₄β-(Phenylthio)propanoic acidsIntramolecular Friedel-Crafts AcylationClassic method following conjugate addition. nih.gov

Novel Cyclocondensation Approaches

Recent research has focused on developing more efficient, greener, and novel strategic approaches for constructing the thiochroman skeleton.

High-Pressure Assisted Cyclocondensation: An effective and green strategy utilizes a high-pressure Q-tube reactor for the synthesis of thiochromeno[4,3-b]pyridine derivatives. acs.orgnih.govacs.org This method involves an ammonium (B1175870) acetate-mediated cyclocondensation between thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals. acs.orgnih.gov The high-pressure system was shown to be superior to conventional heating, providing better yields in shorter reaction times. acs.org The proposed mechanism involves an initial nucleophilic addition of the enol form of thiochroman-4-one to the hydrazonaldehyde, followed by cyclization with ammonia (B1221849) (from ammonium acetate) to form the final product. nih.gov

[3+3] Formal Annulation: A highly regioselective [3+3] annulation reaction has been developed for the one-pot synthesis of 4-amino thiochromans from simple aminocyclopropanes and thiophenols. sci-hub.se This reaction proceeds under mild conditions with good functional group tolerance, offering a novel disconnection approach to the thiochroman core. sci-hub.se

Intramolecular Reaction Pathways for Ring Closure

A primary strategy for constructing the thiochroman framework is through the intramolecular cyclization of a suitable linear precursor. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. nih.gov This reaction pathway typically begins with the synthesis of the acid precursor, for example, through the base-catalyzed addition of an appropriately substituted arylthiol to β-chloropropanoic acid or β-propiolactone. researchgate.net

Once the 3-(arylthio)propanoic acid is obtained, cyclization is induced to form the thiochroman-4-one core. This transformation can be achieved under various conditions. A classical approach involves heating the precursor with strong acids such as concentrated sulfuric acid, often with a dehydrating agent like phosphorus pentoxide (P₂O₅) to facilitate the reaction. researchgate.net Other strong acids, including methanesulfonic acid and p-toluenesulfonic acid, have also been employed as catalysts for this ring-closing step. nih.gov An alternative two-step process involves converting the carboxylic acid to a more reactive acid chloride, typically using oxalyl chloride or thionyl chloride, followed by an intramolecular Friedel-Crafts acylation promoted by a Lewis acid like aluminum trichloride. nih.gov While effective, this latter method can sometimes fail to produce the desired thioflavanone. nih.gov

Table 1: Comparison of Catalysts for Intramolecular Cyclization of 3-(Arylthio)propanoic Acids
Catalyst/ReagentReaction TypeTypical ConditionsReference
Concentrated H₂SO₄ / P₂O₅Friedel-Crafts AcylationHeating researchgate.net
Methanesulfonic AcidFriedel-Crafts AcylationHeating nih.gov
Oxalyl Chloride / AlCl₃Friedel-Crafts AcylationTwo-step: Acid chloride formation, then cyclization nih.gov
Microwave IrradiationAssisted CyclizationSolvent-free or with acid catalyst researchgate.net

Stereoselective Synthesis of Chiral Thiochroman-8-carboxylic Acid Systems

The introduction of stereocenters in a controlled manner is crucial for accessing enantiomerically pure thiochroman derivatives. Stereoselective synthesis can be broadly categorized into asymmetric catalytic routes, methods employing chiral auxiliaries, and biocatalytic transformations.

Asymmetric catalysis offers an efficient pathway to chiral thiochromans, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied.

One notable approach is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs have been shown to catalyze the asymmetric synthesis of functionalized thiochroman derivatives through the reaction of an unsaturated thioester, leading to products with three consecutive stereogenic centers in good yields and with excellent diastereoselectivity and enantioselectivity. acs.org Another powerful strategy involves domino reactions. For instance, a novel domino Michael–Knoevenagel reaction between 2-mercaptobenzaldehydes and Michael acceptors, catalyzed by a thiourea (B124793) derivative of 9-epi-aminoquinine, produces various thiochroman adducts in good to excellent yields. beilstein-journals.org

Transition metal catalysis provides another robust avenue. A diversity-oriented asymmetric catalysis using an imidazoline–aminophenol–nickel complex has been demonstrated for the tandem asymmetric Michael/Henry reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes. This method yields (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols with up to 99% diastereoselectivity and 95% enantiomeric excess (ee). acs.org

Table 2: Examples of Asymmetric Catalytic Routes to Chiral Thiochromans
Catalyst TypeReactionKey FeaturesStereoselectivityReference
N-Heterocyclic Carbene (NHC)Asymmetric C-S Bond FormationConstructs three consecutive stereocentersHigh dr and ee acs.org
9-epi-aminoquinine thioureaDomino Michael–KnoevenagelReacts 2-mercaptobenzaldehydes with Michael acceptorsGood to excellent yields beilstein-journals.org
Imidazoline–aminophenol–Nickel ComplexTandem Michael/Henry ReactionDiversity-oriented synthesisup to 99% dr, 95% ee acs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This methodology is a cornerstone of asymmetric synthesis.

While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the principles can be illustrated by their use in related syntheses. For example, chiral oxazolidinones, popularized by David A. Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org Similarly, Oppolzer's camphorsultam is another classic auxiliary used for various asymmetric transformations. wikipedia.org

In the context of sulfur-containing heterocycles, chiral alcohols such as menthol (B31143) have been instrumental. nih.gov The Andersen-Grignard method, a classical approach for synthesizing chiral sulfoxides, relies on the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester. nih.govacs.org Diacetone-d-glucose is another sugar-derived chiral auxiliary that has proven particularly useful in this area. nih.govacs.org These examples demonstrate the power of the chiral auxiliary strategy, which could be adapted to control stereochemistry during the synthesis of substituted thiochroman systems.

Biocatalysis offers a green and highly selective alternative for producing chiral molecules under mild reaction conditions. Enzymes can catalyze reactions with exceptional levels of enantio- and regioselectivity.

For thiochroman derivatives, enzymatic oxidation has been shown to be a viable strategy for introducing chirality. For example, cytochrome P450-BM3 monooxygenase has been successfully used for the asymmetric sulfoxidation of 1-thiochroman-4-one derivatives. nih.govacs.org In a similar vein, dye-decolorizing peroxidases, after appropriate mutations in the heme pocket, can catalyze the oxidation of sulfides to sulfoxides with high conversion and enantioselectivity (up to 99%). nih.govacs.org

Furthermore, other classes of enzymes could be employed to modify the this compound structure. Carboxylic acid reductases (CARs) are capable of reducing carboxylic acids to aldehydes under mild conditions, a transformation that is often challenging to perform selectively with chemical reagents. beilstein-journals.org This enzymatic reduction could be a key step in a chemo-enzymatic route to functionalized analogues. beilstein-journals.org Lipases are another class of versatile enzymes used for the synthesis of esters from carboxylic acids and alcohols, often in solvent-free systems, and could be used to create ester derivatives of the target molecule. mdpi.comnih.gov

Table 3: Biocatalytic Approaches for Thiochroman and Carboxylic Acid Modification
Enzyme ClassSpecific Enzyme ExampleTransformationSubstrate/Product TypeReference
MonooxygenaseCytochrome P450-BM3Asymmetric Sulfoxidation1-Thiochroman-4-one derivatives nih.govacs.org
PeroxidaseDye-decolorizing peroxidaseAsymmetric Sulfide (B99878) OxidationGeneral sulfides nih.govacs.org
ReductaseCarboxylic Acid Reductase (CAR)Carboxylic Acid to AldehydeAromatic and aliphatic carboxylic acids beilstein-journals.org
Lipase (B570770)Candida antarctica lipase BEsterificationCarboxylic acids and alcohols mdpi.com

Microwave-Assisted and Photochemical Synthesis Routes

Modern energy sources like microwave irradiation are increasingly used to accelerate reaction rates, improve yields, and promote greener synthetic protocols by reducing the need for solvents and lengthy reaction times. oatext.commjcce.org.mk

Microwave-assisted organic synthesis has proven to be a highly effective tool for the construction of the thiochroman ring system. The intramolecular cyclization of β-arylthiopropanoic acids to form thiochroman-4-ones, a reaction that typically requires prolonged heating with strong acids, can be achieved in quantitative yields under microwave irradiation. researchgate.net This method significantly shortens reaction times and often leads to cleaner products.

This technology is also well-suited for one-pot, multi-component reactions. An efficient microwave-assisted protocol has been developed for the synthesis of 2- or 3-methylthiochroman-4-ones via a superacid-catalyzed alkylation followed by cyclic acylation. researchgate.net Similarly, a one-pot synthesis of 2- or 3-(trifluoromethyl)thiochroman-4-ones was achieved through a tandem alkylation-cyclic acylation process promoted by superacidic activation under microwave conditions. researchgate.net These examples highlight the capacity of microwave heating to facilitate demanding chemical transformations efficiently, making it a valuable technique in the synthesis of this compound and its analogues. researchgate.net

Photochemical Strategies for Thioester and Thioacid Formation from Carboxylic Acids

The synthesis of thioesters and thioacids, critical intermediates in various chemical processes, has been significantly advanced through the application of photochemical methods. These strategies offer mild reaction conditions and novel reactivity pathways compared to traditional approaches, which often require harsh reagents. unibo.it

A prominent development is the thiol-free photochemical synthesis of thioesters from widely available carboxylic acids and aryl halides. unibo.itresearchgate.net This method utilizes 1,1,3,3-tetramethylthiourea, which uniquely serves as both a sulfur source and a potent photoreductant upon direct excitation by purple light (405 nm). unibo.itresearchgate.net The process is initiated by a single-electron transfer (SET) from the excited tetramethylthiourea (B1220291) to the aryl halide, generating an aryl radical. researchgate.netexlibrisgroup.com This radical is then trapped by another molecule of tetramethylthiourea to form a reactive isothiouronium ion intermediate. unibo.itexlibrisgroup.com Subsequent attack by a carboxylic acid via a polar pathway yields the desired thioester product under mild conditions, typically at 40°C in a solvent like DMSO. unibo.it This protocol avoids the use of malodorous and unstable thiols, representing a significant improvement in convenience and safety. unibo.it

The versatility of this photochemical approach has been demonstrated across a range of substrates. unibo.it The reaction accommodates various carboxylic acids and aryl halides, proceeding smoothly without the need for an external photoredox catalyst. unibo.it

Table 1: Photochemical Thioester Synthesis from Aryl Halides and Carboxylic Acids unibo.it

EntryAryl Halide (1)Carboxylic Acid (2)Product (3)Yield (%)
14-Iodobenzonitrile4-Methoxybenzoic acidS-(4-cyanophenyl) 4-methoxybenzothioate83
24-IodoanisoleBenzoic acidS-(4-methoxyphenyl) benzothioate75
3Iodobenzene4-Chlorobenzoic acidS-phenyl 4-chlorobenzothioate80
41-IodonaphthaleneAcetic acidS-(naphthalen-1-yl) ethanethioate65
54-IodobiphenylCyclohexanecarboxylic acidS-(biphenyl-4-yl) cyclohexanecarbothioate88

Reactions were performed on a 0.2 mmol scale at 40°C in DMSO under 405 nm purple LED illumination for 12-24 hours. Yields refer to isolated products.

In a related area, visible light has been harnessed to convert thioacids into their corresponding carboxylic acids. organic-chemistry.orgacs.org This process uses dimethyl sulfoxide (B87167) (DMSO) as the oxygen source and proceeds without transition metals, external oxidants, or photoredox catalysts, highlighting its green chemistry credentials. organic-chemistry.org The proposed mechanism involves the formation of a hydrogen-bonding adduct between the thioacid and DMSO. acs.org Under visible light irradiation, this adduct facilitates a proton-coupled electron transfer (PCET), leading to the generation of thiyl and hydroxyl radicals that enable the sulfur-for-oxygen substitution. organic-chemistry.orgacs.org This method is efficient for a wide array of both alkyl and aryl thioacids, with many transformations achieving yields greater than 90%. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, environmentally friendly methods for constructing the core thiochroman scaffold are well-established. These approaches offer significant advantages over classical methods by minimizing hazardous reagents, reducing energy consumption, and simplifying procedures.

One notable green protocol involves the iodine-catalyzed cyclocondensation of arenethiols with α,β-unsaturated aldehydes under solvent-free conditions at room temperature. acgpubs.org This method provides a direct, one-pot synthesis of 2,4-disubstituted thiochromans. acgpubs.org The reaction is believed to proceed via a Michael addition of the arenethiol to the unsaturated aldehyde, followed by an iodine-mediated intramolecular cyclization. acgpubs.org This approach is advantageous due to its mild conditions, operational simplicity, easy work-up, and the use of inexpensive and relatively non-toxic iodine as a catalyst. acgpubs.org

Table 2: Iodine-Catalyzed Solvent-Free Synthesis of Thiochromans acgpubs.org

EntryArenethiolα,β-Unsaturated AldehydeProductTime (min)Yield (%)
1ThiophenolCrotonaldehyde2-Methyl-4-(phenylthio)thiochroman3066
24-ChlorothiophenolCrotonaldehyde6-Chloro-4-(4-chlorophenylthio)-2-methylthiochroman3059
3p-CresolCrotonaldehyde2,6-Dimethyl-4-(p-tolylthio)thiochroman3058
4ThiophenolCinnamaldehydeThioacetal product, not thiochroman30-

Reactions performed at room temperature under solvent-free conditions with a catalytic amount of iodine.

Another sustainable strategy utilizes a high-pressure Q-tube reactor for the synthesis of thiochromeno[4,3-b]pyridine derivatives from thiochroman-4-one precursors. acs.org While this produces a more complex heterocyclic system, the underlying use of a sealed, high-pressure vessel demonstrates a green engineering approach that can lead to higher yields, shorter reaction times, and improved safety compared to conventional heating methods. acs.org The reaction of thiochroman-4-one with an arylhydrazonal in acetic acid with ammonium acetate (B1210297) at 170°C in the Q-tube resulted in a 93% yield, showcasing the efficiency of this technology. acs.org

Furthermore, the use of supported reagents, such as polyphosphoric acid on silica (B1680970) (PPA/SiO2), provides a solvent-free, eco-friendly route to various heterocyclic compounds, including thiochromans. researchgate.net These solid-supported catalysts are often recoverable and reusable, reducing waste and cost while facilitating simple product isolation. researchgate.net Such methods represent a move towards more sustainable and economically viable manufacturing processes for thiochroman-based molecules. researchgate.net

Derivatization Chemistry and Structural Diversification of Thiochroman 8 Carboxylic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, allowing for the synthesis of esters, amides, and thioacid analogues, which can significantly influence the compound's characteristics.

Esterification is a fundamental transformation for converting carboxylic acids into esters. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. nih.gov This reaction is reversible and can be driven to completion by removing the water formed during the reaction. nih.gov A common method for this conversion is the Fischer esterification. For thiochroman-related structures, the thiochroman (B1618051) core can be converted to its corresponding methyl ester via Fischer esterification, a process that can also be catalyzed by reagents like dicyclohexylcarbodiimide (B1669883). rsc.orggoogle.com The success of esterification can be influenced by steric hindrance, where bulkier alcohols or acids may react more slowly. rsc.org

Table 1: Representative Esterification Reactions

Reactant 1Reactant 2Catalyst/ReagentProductReaction Type
Thiochroman-8-carboxylic acidMethanol (B129727)H₂SO₄Methyl thiochroman-8-carboxylateFischer Esterification
This compoundEthanolDicyclohexylcarbodiimide (DCC)Ethyl thiochroman-8-carboxylateDCC Coupling

The synthesis of amides from carboxylic acids is a key reaction in medicinal chemistry. google.com Direct condensation of a carboxylic acid and an amine is possible but often requires activation of the carboxylic acid. google.comresearchgate.net Common methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, or using coupling reagents. researchgate.net A general and efficient procedure for amidation involves the use of titanium tetrachloride (TiCl₄) as a mediator, which facilitates the direct condensation of carboxylic acids and amines, typically in pyridine (B92270) at elevated temperatures. google.comresearchgate.net Research on related structures, such as 4-oxo-thiochroman-2-carboxylic acid, has demonstrated the synthesis of various amide analogues, highlighting the applicability of amidation reactions to the thiochroman scaffold. mdpi.com

Table 2: General Amidation Strategies

Reactant 1Reactant 2Reagent/CatalystProductDescription
This compoundPrimary/Secondary AmineSOCl₂ then AmineThiochroman-8-carboxamideTwo-step process via acid chloride
This compoundPrimary/Secondary AmineTiCl₄, PyridineThiochroman-8-carboxamideOne-pot direct condensation google.comresearchgate.net

Thiocarboxylic acids are analogues of carboxylic acids where one of the oxygen atoms is replaced by a sulfur atom. chemguide.co.uk The conversion of a carboxylic acid to a thiocarboxylic acid can be accomplished through several synthetic methods. researchgate.net A common approach involves first converting the carboxylic acid to its corresponding acid chloride, which is then reacted with a sulfur source like sodium thiolate. researchgate.net Another method utilizes Lawesson's reagent under microwave conditions to directly thionate the carboxylic acid. researchgate.net Furthermore, activating the carboxylic acid with a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by treatment with sodium sulfide (B99878) has been used to prepare peptide thioacids. researchgate.net These thioacid derivatives serve as versatile synthetic intermediates. Current time information in Bangalore, IN.

Table 3: General Methods for Thioacid Synthesis

Starting MaterialReagent(s)ProductMethod Description
This compound1. SOCl₂ 2. NaSHThiochroman-8-carbothioic S-acidConversion to acid chloride followed by reaction with sodium hydrosulfide (B80085) researchgate.net
This compoundLawesson's Reagent, MWThiochroman-8-carbothioic S-acidDirect thionation of the carboxylic acid researchgate.net

Functionalization of the Thiochroman Ring System

Beyond modifying the carboxyl group, the thiochroman ring itself can be functionalized to introduce new chemical entities and modulate the molecule's properties.

Halogenation of the thiochroman ring system introduces halogen atoms onto the aromatic or heterocyclic portion of the molecule. This can be achieved by reacting a thiochroman derivative with a suitable halogenating agent. google.com For instance, a thiochroman compound can be reacted with agents like bromine or N-halosuccinimide to yield the corresponding halogenated thiochroman. google.com Bromination of thiochromanone, a related core structure, is known to yield various products, including 2,3-dibromothiochromen-4-one S-oxide. rsc.org The introduction of halogens is valuable as it provides a handle for further synthetic modifications, such as cross-coupling reactions. nih.gov

Table 4: Halogenation of the Thiochroman Ring

SubstrateReagentProductReaction Type
ThiochromanBromine (Br₂)Bromo-thiochromanElectrophilic Aromatic Substitution
ThiochromanN-Chlorosuccinimide (NCS)Chloro-thiochromanElectrophilic Aromatic Substitution

Cyanoethylation is an addition reaction that can be used to functionalize the thiochroman core. In studies involving the related thiochroman-4-ones, reaction with acrylonitrile (B1666552) resulted in the addition of a cyanoethyl group to the ring system. The resulting 4-cyanoethylthiochromanones could be subsequently hydrolyzed to yield carboxylic acid derivatives. This reaction demonstrates a method for introducing a carbon chain containing a reactive nitrile group, which can be a precursor for acids, amines, or other functional groups, thus expanding the structural diversity of the thiochroman scaffold.

Table 5: Cyanoethylation of Thiochroman-4-one (B147511)

SubstrateReagentIntermediate ProductFinal Product (after hydrolysis)Reaction Type
Thiochroman-4-oneAcrylonitrile4-CyanoethylthiochromanoneCarboxylic acid derivative of thiochromanMichael Addition

Mannich Reactions and Related Aminomethylation

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for introducing a β-amino-carbonyl moiety, known as a Mannich base, into a molecule. wikipedia.org In the context of thiochroman systems, the Mannich reaction typically proceeds at a position activated by a carbonyl group, such as the C-3 position of thiochroman-4-one. researchgate.net

For this compound, the reactivity in a Mannich reaction would be directed by the electronic effects of the substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group and a meta-director, while the sulfur atom in the heterocyclic ring is an ortho, para-director. The reaction involves the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic aromatic ring of the thiochroman. numberanalytics.com The substitution pattern would depend on the interplay of these directing effects and the reaction conditions.

While specific examples for the 8-carboxylic acid derivative are not prevalent, the general applicability to flavonoid-type structures is well-documented, where substitution often occurs at the C-8 position. nrfhh.com The synthesis of these aminomethylated derivatives provides access to compounds with modified solubility and basic centers, which can be crucial for biological applications.

Table 1: Generalized Mannich Reaction on a Thiochroman Scaffold

Reactant 1Reactant 2Reactant 3ProductReference
Thiochroman-4-oneFormaldehydeSecondary Amine (e.g., Dimethylamine)3-(Dimethylaminomethyl)thiochroman-4-one researchgate.net
8-Ethylthiochroman-4-onep-FormaldehydeSecondary Amine8-Ethyl-3-(dialkylaminomethyl)thiochroman-4-one researchgate.net

Oxidation of the Sulfur Atom to Sulfones and Sulfoxides

The sulfur atom within the thiochroman ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. nih.gov This transformation significantly alters the electronic and steric properties of the molecule, introducing a polar sulfinyl or sulfonyl group. The oxidation of sulfides is a fundamental reaction that can be controlled to yield either the sulfoxide (B87167) or the sulfone. mdpi.com

The selective oxidation to a sulfoxide requires mild conditions to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as Sc(OTf)₃ or a dendritic phosphomolybdate hybrid. mdpi.comorganic-chemistry.org The reaction temperature and stoichiometry of the oxidant are critical factors in achieving high selectivity for the sulfoxide. mdpi.com

Further oxidation to the sulfone is typically achieved using stronger oxidizing agents or more forcing conditions. researchgate.net Reagents like excess hydrogen peroxide, often in an acidic medium like acetic acid, can be employed. mdpi.com The resulting product, this compound 1,1-dioxide, is a known compound, confirming the viability of this oxidation pathway. bldpharm.com Biotransformation using specific fungal strains has also been shown to effectively oxidize thiochroman scaffolds to their sulfoxide and sulfone derivatives. mdpi.com

Table 2: Methods for Sulfur Oxidation in Thiochroman Derivatives

Starting MaterialReagent(s)ProductCommentsReference(s)
Generic Sulfide30% H₂O₂, Tantalum CarbideSulfoxideHigh yield and selectivity for sulfoxide. organic-chemistry.org
Generic Sulfide30% H₂O₂, Niobium CarbideSulfoneEfficiently affords the corresponding sulfone. organic-chemistry.org
Thiochroman-4-olPurpureocillium lilacinum (fungus)Thiochroman-4-one 1-oxide (Sulfoxide)Biotransformation yielding sulfoxide stereoisomers. mdpi.com
Thiochroman scaffoldH₂O₂SulfoneGeneral method for oxidation to sulfones. nih.gov

Dehydrogenation Reactions within the Thiochroman Scaffold

Dehydrogenation of the saturated heterocyclic ring of the thiochroman scaffold introduces a double bond, converting it into a thiochromene. This reaction increases the level of unsaturation and planarity of the ring system, which can have significant effects on its chemical and biological properties. Such reactions are a key strategy for structural diversification. nih.gov

While the direct dehydrogenation of this compound is not extensively detailed, the dehydrogenation of related thiochroman-4-ones to produce α,β-unsaturated systems is a known transformation. nih.gov These reactions can be accomplished using various catalytic systems. For instance, palladium-based catalysts are often employed for acceptorless dehydrogenation, where primary alcohols are converted to carboxylic acids with the liberation of hydrogen gas. rsc.org Similar principles can be applied to the dehydrogenation of the thiochroman ring C-C bonds. Photocatalytic methods that enable the conversion of carboxylic acids to olefins through a cooperative interplay between different catalysts also represent a modern approach to such transformations. nih.gov The resulting thiochromene-8-carboxylic acid would be a valuable intermediate for further synthetic elaborations, including Diels-Alder reactions. rsc.org

Synthesis of Polycyclic and Fused Ring Systems Incorporating this compound Motifs

The thiochroman ring system serves as an excellent building block for the synthesis of more complex polycyclic and fused-ring structures. core.ac.uk By utilizing the existing scaffold of this compound or its derivatives, new rings can be annulated to create novel molecular frameworks.

One common strategy involves the reaction of thiochroman-4-one derivatives with bifunctional reagents to construct a new fused ring. For example, the reaction of 3-arylidene-1-thiochromanones with hydrazine (B178648) in acetic or propionic acid yields tricyclic fused pyrazolines. researchgate.net This reaction proceeds through the formation of an N-acylated pyrazoline ring, resulting in a complex heterocyclic system. researchgate.net

Another approach involves the synthesis of thiochromeno[4,3-b]pyridine derivatives. acs.org This can be achieved through a multi-component reaction of a thiochroman-4-one, an arylhydrazonal, and ammonium (B1175870) acetate (B1210297) under high-pressure and high-temperature conditions. acs.org The reaction sequence involves initial enolization, nucleophilic addition, and subsequent cyclization and dehydration steps to form the fused pyridine ring. acs.org These examples demonstrate the potential of using this compound derivatives as precursors for a diverse range of polycyclic compounds.

Table 3: Synthesis of Fused Ring Systems from Thiochroman Precursors

Thiochroman PrecursorReagent(s)Fused Ring SystemReaction TypeReference
3-Arylidene-1-thiochromanoneHydrazine, Acetic Acid2,3,3a,4-Tetrahydro-2-acetyl-3-aryl Current time information in Bangalore, IN.benzothiopyrano[4,3-c]pyrazoleCyclocondensation researchgate.net
Thiochroman-4-oneArylhydrazonal, Ammonium Acetate, Acetic AcidThiochromeno[4,3-b]pyridineMulti-component Cyclization acs.org

Development of Heterocyclic Analogues Derived from this compound Precursors

This compound is a versatile starting material for the synthesis of a wide array of other heterocyclic compounds. The inherent reactivity of the thiochroman core and the carboxylic acid group allows for transformations that can alter the primary heterocyclic structure or append new heterocyclic moieties. The presence of the sulfur atom, in particular, offers unique opportunities for functionalization and influences the scaffold's reactivity. rsc.org

The synthesis of thioflavones and their heterocyclic analogues represents one such avenue. For instance, 2-heteroaryl thioflavone analogues can be prepared, demonstrating the coupling of different heterocyclic systems to the thiochroman framework. acs.org This can be achieved through modern cross-coupling reactions, expanding the chemical space accessible from thiochroman precursors. acs.org The thiochroman scaffold itself can be considered a bioisostere of the related chroman system, and derivatives are often prepared to explore structure-activity relationships. nih.gov The development of heterocyclic analogues is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound. rsc.org

Mechanistic and Kinetic Investigations of Thiochroman 8 Carboxylic Acid Reactions

Reaction Pathway Elucidation using Experimental and Computational Approaches

Experimental techniques combined with computational modeling provide a comprehensive understanding of the complex transformations that Thiochroman-8-carboxylic acid can undergo.

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation. For aromatic carboxylic acids like this compound, this process can be achieved through several mechanistic pathways, often involving radical intermediates.

One prominent method is the Barton reductive decarboxylation. wikipedia.org This process involves converting the carboxylic acid into a thiohydroxamate ester, often called a Barton ester. The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from a donor like tributylstannane. The resulting stannyl (B1234572) radical attacks the sulfur atom of the Barton ester. Subsequent homolysis of the N-O bond forms a carboxyl radical, which readily loses carbon dioxide. The final alkyl radical abstracts a hydrogen atom to yield the decarboxylated product. wikipedia.org

More recent advancements utilize metallaphotoredox catalysis. princeton.edu In a typical mechanism, the carboxylate anion, derived from this compound, coordinates with a copper(II) or nickel(II) catalyst. A photosensitizer, commonly an iridium complex, absorbs visible light and enters an excited state. This excited state catalyst oxidizes the metal-carboxylate complex, leading to the formation of a carboxyl radical and subsequent loss of CO2 to generate an aryl or alkyl radical. This radical can then participate in cross-coupling reactions. princeton.edu

A summary of common decarboxylation approaches is presented below.

Table 1: Mechanistic Approaches to Decarboxylation of Carboxylic Acids
Method Key Reagents Key Intermediates Driving Force
Barton Decarboxylation Thiohydroxamate ester, Radical Initiator (e.g., AIBN), H-atom donor (e.g., Bu3SnH) Carboxyl radical, Alkyl/Aryl radical Formation of stable S-Sn bond, Entropy gain from CO2 evolution
Metallaphotoredox Catalysis Photocatalyst (e.g., Ir complex), Co-catalyst (e.g., Ni or Cu salt), Base Excited-state photocatalyst, Carboxyl radical, Alkyl/Aryl radical Visible light energy input, Favorable redox potentials

| Photoenzymatic Decarboxylation | Photodecarboxylase enzyme (e.g., CvFAP), Visible light | Enzyme-substrate complex, Radical species | Light-activated enzymatic catalysis |

The carboxylic acid moiety can act as a directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed reactions are particularly well-studied in this context. nih.gov

The mechanism typically begins with the coordination of the palladium catalyst to the carboxylate. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond (often at the β- or γ-position relative to the carboxyl group) is cleaved to form a palladacycle intermediate. This step is often rate-determining. mdpi.com The resulting organopalladium species can then undergo various transformations, such as oxidative addition with an aryl halide, followed by reductive elimination to form a new C-C bond. nih.gov For thiochroman (B1618051) systems, this could enable transannular C-H functionalization, creating complex carbocyclic scaffolds. nih.gov A newly discovered mechanism termed “electrophilic concerted metalation-deprotonation” (eCMD) has also been identified through combined experimental and computational studies, particularly in reactions promoted by thioether ligands. princeton.edu

The electrochemical fixation of CO2 into organic molecules, including derivatives of this compound, generally follows one of two proposed pathways. uva.nl

Pathway 1: This pathway involves the initial reduction of the organic substrate at the cathode. This reduction can form a radical anion, which may be further reduced to a dianion. This highly nucleophilic species then attacks a molecule of CO2, forming a new C-C bond and incorporating the carboxylate group. uva.nl

Pathway 2: In this alternative mechanism, CO2 is first reduced directly at the cathode surface to form the CO2 radical anion (CO2•−). This reactive species then attacks the neutral organic substrate. uva.nl

Visible-light photoredox catalysis allows for the arylcarboxylation of unactivated alkenes with CO2 to deliver products such as thiochroman-4-ylacetic acids. researchgate.net The mechanism involves a synergistic approach combining hydrogen-atom transfer (HAT) and proton transfer (PT). A thiol co-catalyst often plays the role of a hydrogen relay, first engaging in HAT and then delivering a proton via PT. researchgate.net This redox-neutral process enables the formation of C-C bonds under mild conditions, providing a sustainable route to valuable carboxylic acids from simple alkene precursors and CO2. researchgate.netdigitellinc.com

The conversion of the carboxylic acid group of this compound into a thiocarboxylic acid (thioacid) can be achieved using reagents like Lawesson's Reagent. The proposed mechanism is analogous to a Wittig reaction. nih.gov It is postulated that the carboxylic acid reacts with Lawesson's Reagent to form an intermediate that rearranges through a four-membered ring transition state to yield the corresponding thioacid. nih.gov

An alternative, widely used method involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride. This activated intermediate then undergoes a salt metathesis reaction with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH), to produce the thiocarboxylic acid. wikipedia.org

Table 2: Comparison of Thioacid Formation Methods

Method Reagent Proposed Mechanism Key Features
Lawesson's Reagent Lawesson's Reagent 'Wittig-like' mechanism One-step protocol, good chemoselectivity for many functional groups. nih.gov

| Salt Metathesis | Activation (e.g., SOCl2), then Hydrosulfide salt (e.g., KSH) | Nucleophilic acyl substitution | Two-step process, relies on activated carboxylic acid derivative. wikipedia.org |

Transition State Analysis and Reaction Energetics

Computational chemistry provides invaluable insights into the transition states and energy profiles of reactions involving this compound.

For electrochemical CO2 reduction on metal surfaces like copper, which serves as a model system, quantum mechanics calculations have been used to determine the free energy barriers of key steps. For instance, the formation of CO from CO2 proceeds through a chemisorbed CO2 (*CO2δ−) intermediate. The initial formation of this intermediate from physisorbed CO2 is often the rate-determining step (RDS), with a calculated free energy barrier (ΔG‡) of approximately 0.43 eV. Subsequent protonation and dissociation steps have lower energy barriers. nih.gov In contrast, the formation of formate (B1220265) (HCOO−) proceeds through a different pathway with a higher activation barrier of around 0.80 eV, explaining the product selectivity observed on certain catalysts. nih.govosti.gov

In C-H activation reactions catalyzed by palladium, kinetic isotope effect (KIE) studies often show that the C-H bond cleavage is the rate-determining step. mdpi.com Computational analysis of the transition state for acid deprotonation on metal surfaces suggests that it is anionic in nature with respect to the reactant, indicating a significant charge separation as the proton is transferred. researchgate.net

The energetics of these different reaction pathways are critical for determining the feasibility and outcome of a given transformation.

Table 3: Illustrative Reaction Energetics for Carboxylic Acid Transformations (Model Systems)

Reaction Type Mechanistic Step System/Catalyst Activation Energy (ΔG‡) Reference
Electrochemical Reduction CO2 → *CO2δ− Cu(100) surface 0.43 eV (RDS) nih.gov
Electrochemical Reduction *CO2δ− + H+ → COOH Cu(100) surface 0.37 eV nih.gov

| Electrochemical Reduction | CO2 + H → *HCOO | Cu(100) surface | 0.80 eV | nih.gov |

Kinetic Studies of Key Transformation Steps

Kinetic analysis of reactions involving this compound is crucial for understanding reaction mechanisms and optimizing conditions for desired transformations. Studies often focus on determining reaction order, rate constants, and activation energies for key steps such as esterification, amidation, or decarboxylation.

For instance, the acid-catalyzed esterification of a carboxylic acid like this compound with an alcohol typically follows a multi-step mechanism. The initial step involves the rapid and reversible protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol is often the rate-determining step.

A hypothetical kinetic study for the esterification of this compound with methanol (B129727) might yield data similar to that presented below. The rate of such a reaction is typically monitored by measuring the concentration of the reactant or product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction kinetics for transformations of analogous compounds, such as cyclopentane (B165970) carboxylic acid, have been shown to follow first-order kinetics with respect to the acid concentration under specific conditions. researchgate.net

The data can be used to construct rate laws. For a reaction that is first-order in both the carboxylic acid and the alcohol, the rate law would be: Rate = k[this compound][Alcohol]

From this, the rate constant (k) can be determined. By conducting the reaction at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing insight into the temperature sensitivity of the reaction.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound
Temperature (°C)Initial [Acid] (M)Initial [Alcohol] (M)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
500.11.01.5 x 10⁻⁴65.2
600.11.03.1 x 10⁻⁴
700.11.06.0 x 10⁻⁴

Role of Catalysis in this compound Chemistry

Catalysis is fundamental to unlocking the synthetic potential of this compound, enabling efficient and selective transformations that would otherwise be difficult or impossible. Various catalytic systems, including metal-based, organocatalytic, and photoredox platforms, can be employed to functionalize either the carboxylic acid group or other positions on the thiochroman scaffold.

Transition metal catalysis provides a powerful toolkit for modifying this compound. researchgate.net The aromatic carboxylic acid moiety can serve as a versatile handle for cross-coupling reactions, often through a decarboxylative pathway. ruhr-uni-bochum.de Palladium, in particular, is a widely used catalyst for such transformations. mdpi.com

In a typical palladium-catalyzed decarboxylative coupling, this compound can be coupled with aryl halides or other electrophiles. ruhr-uni-bochum.demdpi.com The general mechanism often involves the oxidative addition of the palladium(0) catalyst to the coupling partner (e.g., an aryl halide), followed by reaction with a salt of the carboxylic acid. Subsequent decarboxylation and reductive elimination yield the cross-coupled product and regenerate the active catalyst. rsc.org These reactions turn simple carboxylic acids into synthetic equivalents of valuable organometallic reagents. ruhr-uni-bochum.de

Table 2: Representative Metal-Catalyzed Reactions for Aryl Carboxylic Acids
Reaction TypeCatalyst SystemTypical Coupling PartnerPotential Product from this compound
Decarboxylative Suzuki-type CouplingPd(OAc)₂ / SPhosAryl Bromide8-Arylthiochroman
Decarboxylative Heck-type ReactionPdCl₂(dppf)Alkene8-Vinylthiochroman
Directed C-H Activation/Functionalization[Ru(p-cymene)Cl₂]₂AlkyneFunctionalized Thiochroman Derivative

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. While many organocatalytic methods focus on the synthesis of the thiochroman ring itself via tandem reactions, these principles can be extended to reactions involving the this compound scaffold. nih.gov

For instance, the synthesis of chiral thiochromanes can be achieved through tandem Michael addition-Knoevenagel reactions catalyzed by thiourea (B124793) derivatives derived from aminoquinine. nih.gov In the context of this compound, the carboxylic acid group could act as a directing group or an internal proton source in organocatalytic transformations at other sites on the molecule. Furthermore, the development of enantioselective reactions like the Henry (nitroaldol) reaction, often catalyzed by cupreine (B190981) derivatives, highlights the power of organocatalysis in creating stereogenic centers, a strategy that could be applied to derivatives of thiochroman. mdpi.comresearchgate.net

A potential application involves an organocatalyst, such as a chiral amine or phosphine (B1218219), activating a substrate that then reacts selectively at a position on the thiochroman ring, with the carboxylic acid group influencing the stereochemical outcome through hydrogen bonding or steric interactions.

Table 3: Potential Organocatalytic Transformations
Catalyst TypeReaction ClassProposed Role of Carboxylic Acid Group
Chiral Amine (e.g., Prolinol derivative)Michael AdditionDirecting group, influencing facial selectivity
Thiourea DerivativeAldol (B89426) or Mannich ReactionHydrogen bond donor, activating the electrophile
Chiral Phosphine[3+2] CycloadditionSteric hindrance, controlling approach of reactants

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful strategy for the functionalization of carboxylic acids. princeton.edu These methods allow for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edunih.gov For this compound, this opens up a range of decarboxylative functionalization pathways under mild conditions. nih.gov

In a typical metallaphotoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes a potent oxidant. princeton.edu This excited-state photocatalyst can then oxidize the carboxylate derived from this compound. The resulting carboxyl radical readily extrudes carbon dioxide to generate a thiochromanyl radical. This radical can then be intercepted by a second catalyst, often a first-row transition metal like nickel or copper, to participate in various bond-forming reactions such as alkylation, arylation, or amination. princeton.edunih.gov This dual catalytic approach combines the radical-generating power of photoredox catalysis with the bond-forming capabilities of transition metal catalysis. unito.it

Table 4: Potential Photoredox-Catalyzed Decarboxylative Reactions
TransformationCatalyst SystemReagent/Coupling PartnerPotential Product
ArylationIr(ppy)₃ / NiCl₂·glymeAryl Bromide8-Arylthiochroman
AlkylationRu(bpy)₃Cl₂ / NiBr₂·diglymeAlkyl Bromide8-Alkylthiochroman
Trifluoromethylation[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Cu(OAc)₂Togni's Reagent8-(Trifluoromethyl)thiochroman

Advanced Spectroscopic and Analytical Research Applied to Thiochroman 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of Thiochroman-8-carboxylic acid by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR are fundamental techniques for the primary structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10.0 and 13.0 ppm. libretexts.orglibretexts.orgpressbooks.pub Protons on the aromatic portion of the thiochroman (B1618051) ring are expected to resonate in the aromatic region (approximately 7.0-8.0 ppm). The aliphatic protons on the saturated part of the thiochroman ring will appear further upfield, typically between 2.0 and 4.0 ppm, with their specific shifts and splitting patterns dictated by their position relative to the sulfur atom and the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165 and 185 ppm. pressbooks.publibretexts.org Carbons of the aromatic ring will produce signals in the approximate range of 120-150 ppm. The aliphatic carbons of the thiochroman ring will be observed at higher field strengths (further upfield).

Below are the predicted chemical shifts for this compound, which are derived from established principles of NMR spectroscopy and data for analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift ranges and analysis of similar structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH)~12.0 (broad s)~170
C2~3.0 (t)~25
C3~2.1 (m)~22
C4~2.9 (t)~29
C5~7.3 (d)~128
C6~7.1 (t)~126
C7~7.6 (d)~130
C8-~132
C4a-~125
C8a-~138

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons at C2, C3, and C4, confirming the structure of the saturated heterocyclic ring. It would also reveal the coupling relationships between the protons on the aromatic ring (H5, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the proton at C7 and the carboxyl carbon (C=O), confirming the position of the carboxylic acid group at C8. princeton.edu It would also show correlations between the aliphatic protons (e.g., at C4) and the aromatic carbons (e.g., C4a and C5), confirming the fusion of the two rings.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational exchange processes in molecules. The saturated six-membered ring of the thiochroman moiety is not planar and can exist in various conformations, such as a half-chair or sofa.

In principle, DNMR could be applied to this compound to investigate the dynamics of this ring system. By acquiring NMR spectra at different temperatures, it would be possible to study processes like ring inversion. At low temperatures, this process might be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is raised, the rate of inversion increases, leading to the broadening and eventual coalescence of these signals into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative data on the energy barrier for the conformational interchange.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is the method of choice for determining the precise molecular formula of this compound. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net

Given the molecular formula of this compound (C₁₀H₁₀O₂S), its exact monoisotopic mass can be calculated. HR-ESI-MS can measure this mass with very high accuracy (typically within 5 ppm), which allows for the unambiguous confirmation of the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀O₂S
Calculated Monoisotopic Mass194.04015 Da
Observed Ion (Positive Mode, [M+H]⁺)195.04798 m/z
Observed Ion (Negative Mode, [M-H]⁻)193.03232 m/z

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. This analysis provides valuable structural information by revealing characteristic neutral losses and fragment ions. For this compound, the deprotonated molecule [M-H]⁻ (m/z 193.03) would likely be selected as the precursor ion for fragmentation analysis.

A plausible fragmentation pathway for this compound would involve initial characteristic losses from the carboxylic acid group.

Loss of CO₂: A primary and highly characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44.00 Da. This would result in a prominent fragment ion at m/z 149.03.

Loss of H₂O: While less common for the deprotonated ion, a loss of water (18.01 Da) could potentially occur.

Ring Cleavage: Subsequent fragmentation of the m/z 149.03 ion could involve cleavage of the thiochroman ring structure, leading to further smaller fragment ions.

Table 3: Predicted MS/MS Fragmentation of this compound [M-H]⁻ Ion Predicted data based on common fragmentation patterns of carboxylic acids.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of Loss
193.03149.03DecarboxylationCO₂

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide detailed information on functional groups, molecular structure, and the subtle effects of intermolecular forces.

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is distinguished by absorptions corresponding to its carboxylic acid and thiochroman moieties.

The most prominent feature in the spectrum is characteristic of the carboxylic acid group. spectroscopyonline.com A very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, arises from the O-H stretching vibration. libretexts.org This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which is common in carboxylic acids, leading to the formation of dimers in the solid state. spectroscopyonline.com

Another key absorption is the carbonyl (C=O) stretch, which presents as a strong, sharp peak. For dimeric, saturated carboxylic acids, this band typically appears around 1710 cm⁻¹. libretexts.org The presence of the aromatic ring in the thiochroman structure may lead to conjugation, which typically lowers the C=O stretching frequency to a range of 1710 to 1680 cm⁻¹. spectroscopyonline.com

Other significant absorptions include those for C-H bonds. Stretches for the aromatic C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the thiochroman ring will appear just below 3000 cm⁻¹. The C-O stretching vibration of the carboxylic acid group also provides a diagnostically useful band, typically found in the 1320 to 1210 cm⁻¹ region. spectroscopyonline.com The presence of the sulfide (B99878) group (C-S) is generally associated with weaker absorptions in the fingerprint region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carbonyl C=O stretch 1680 - 1710 Strong
Aromatic Ring C-H stretch > 3000 Medium-Weak
Aliphatic CH₂ C-H stretch < 3000 Medium
Carboxylic Acid C-O stretch 1210 - 1320 Medium
Carboxylic Acid O-H bend (out-of-plane) 900 - 960 Broad, Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium-Weak

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly useful for analyzing non-polar bonds and symmetric vibrations. uci.edu

In the Raman spectrum of this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals, typically in the 1500-1650 cm⁻¹ region. The symmetric vibrations of the carbon skeleton of the thiochroman ring would also be more prominent in the Raman spectrum. s-a-s.org The C-S stretching vibration of the thioether within the heterocyclic ring, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

The carboxylic acid functional group also exhibits characteristic Raman bands. Unlike in IR, the O-H stretch is typically weak. However, the C=O stretch gives a strong band, often in a similar region to its IR counterpart (around 1640-1680 cm⁻¹). Vibrations of the carboxylate group (COO⁻), should the molecule be deprotonated, are particularly strong in Raman spectra. researchgate.net This makes Raman spectroscopy a valuable tool for studying the ionization state of the acid in different environments. researchgate.net

In the solid state and in concentrated solutions, carboxylic acids predominantly exist as centrosymmetric dimers formed through strong hydrogen bonds between the carboxyl groups. researchgate.net These intermolecular interactions have a profound and observable effect on the vibrational spectra.

The most dramatic effect is the significant broadening and red-shifting (shifting to lower frequency) of the O-H stretching band in the IR spectrum, as noted previously. spectroscopyonline.com This occurs because hydrogen bonding weakens the O-H bond, lowering the energy required to excite its stretching vibration. Similarly, the C=O stretching frequency is also affected; in hydrogen-bonded dimers, the band shifts to a lower wavenumber compared to the free monomeric form (which absorbs around 1760 cm⁻¹). libretexts.org

The formation of these dimers can also give rise to new, low-frequency vibrational modes in the far-IR and Raman spectra, corresponding to the stretching and bending of the hydrogen bonds themselves. researchgate.net The study of these spectral changes as a function of concentration or temperature can provide valuable insights into the thermodynamics and dynamics of dimer formation and other intermolecular associations. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structural Determination

To perform a single crystal X-ray diffraction (SCXRD) study, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. asianpubs.org The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to determine the unit cell—the basic repeating unit of the crystal—and its contents.

The analysis yields fundamental crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements of the crystal), and the precise coordinates of each atom within the asymmetric unit. nih.gov From these coordinates, all intramolecular geometric parameters, such as the planarity of the aromatic ring, the conformation of the non-aromatic thioether ring, and the geometry of the carboxylic acid group, can be precisely calculated.

Table 2: Illustrative Crystallographic Data for a Representative Organic Carboxylic Acid

Parameter Description Illustrative Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/n
a (Å) Unit cell dimension. 5.75
b (Å) Unit cell dimension. 9.02
c (Å) Unit cell dimension. 17.35
β (°) Unit cell angle. 95.5
V (ų) Volume of the unit cell. 892.5
Z Number of molecules in the unit cell. 4

Note: This table provides hypothetical but plausible data for a molecule of this type for illustrative purposes, based on typical values for organic crystals. rsc.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state, a field known as crystal engineering. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com

For this compound, the most significant interaction dictating the crystal packing is expected to be the hydrogen bonding between the carboxylic acid groups. Molecules are likely to form the classic centrosymmetric R²₂(8) supramolecular synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a stable dimer. mdpi.com

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable tools in the analysis of this compound, facilitating its separation from complex mixtures and the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes. Each technique offers distinct advantages for the analysis of this specific heterocyclic carboxylic acid.

High-Performance Liquid Chromatography is a premier technique for the separation, quantification, and purity verification of this compound. Given the compound's aromatic nature and the presence of a polar carboxylic acid group, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied approach. nih.gov This method allows for excellent separation based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The retention of this compound on a reversed-phase column is highly dependent on the pH of the mobile phase. nih.gov To achieve sharp, symmetrical peaks and reproducible retention times, the ionization of the carboxylic acid group is typically suppressed by acidifying the mobile phase. nih.gov This is accomplished by adding a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase. This process ensures that the compound is in its less polar, protonated form, leading to more consistent interaction with the stationary phase.

Purity assessment is a critical application of HPLC. The technique can separate this compound from synthetic precursors, byproducts, and degradation products. By using a high-resolution column and an optimized gradient elution, even closely related impurities can be resolved. The purity is then determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. Ultraviolet (UV) detection is commonly employed, as the thiochroman ring system provides a strong chromophore, allowing for sensitive detection at specific wavelengths. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterConditionPurpose/Rationale
Stationary Phase C18 (Octadecylsilyl), 5 µm particle sizeProvides a nonpolar surface for effective reversed-phase separation of the moderately polar analyte. teledyneisco.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov
Elution Mode Gradient ElutionAllows for the efficient elution of the main compound while also separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe aromatic structure of this compound absorbs UV light, enabling sensitive and selective detection.
Injection Volume 10 µLA typical volume for analytical HPLC to avoid column overloading while ensuring adequate signal.

Gas Chromatography-Mass Spectrometry serves as a powerful analytical method for the structural confirmation and purity analysis of this compound, particularly for identifying volatile and semi-volatile impurities. However, due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis is generally not feasible. The compound would exhibit poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column. nih.gov

To overcome this limitation, chemical derivatization is a mandatory sample preparation step. nih.gov This process converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester. Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents such as methanol (B129727) with an acidic catalyst. This conversion of the polar -COOH group to a nonpolar ester group significantly improves the chromatographic behavior of the analyte. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components of the mixture based on their boiling points and interactions with the stationary phase. scholarsresearchlibrary.com Following separation, the components enter the mass spectrometer, which serves as a highly specific detector. The molecules are ionized, typically by electron ionization (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing the fragmentation pattern to spectral libraries or by detailed interpretation. capes.gov.br This makes GC-MS an excellent tool for confirming the identity of the compound and identifying unknown impurities that may be present.

Table 2: Representative GC-MS Parameters for Derivatized this compound

ParameterConditionPurpose/Rationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Converts the polar carboxylic acid to a volatile trimethylsilyl (B98337) (TMS) ester, making it suitable for GC analysis.
GC Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm IDA common, robust, and relatively nonpolar column suitable for a wide range of derivatized organic compounds.
Carrier Gas Helium at 1.0 mL/minAn inert gas that carries the sample through the column without reacting with it.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized sample upon injection.
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/minA temperature gradient allows for the separation of compounds with different boiling points.
MS Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns for structural elucidation. nih.gov
Mass Analyzer QuadrupoleA common mass analyzer that filters fragments based on their mass-to-charge ratio, generating the mass spectrum.
Scan Range 50-500 m/zCovers the expected mass range for the derivatized parent molecule and its characteristic fragments.

Insufficient Information Available for "this compound"

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Computational and Theoretical Chemistry Studies on Thiochroman 8 Carboxylic Acid

Reaction Modeling and Transition State Characterization

Investigation of Selectivity (Chemo-, Regio-, Stereo-)

Computational chemistry offers powerful tools to predict and rationalize the selectivity of chemical reactions involving Thiochroman-8-carboxylic acid. The synthesis of the thiochroman (B1618051) scaffold itself, or subsequent reactions of the carboxylic acid group, can lead to various isomers. Theoretical studies are instrumental in understanding the underlying factors that govern which product is preferentially formed.

Chemo-, Regio-, and Stereoselectivity: In the synthesis of thiochroman derivatives, high chemo- and regioselectivity are often desired. rsc.org For instance, in cyclization reactions to form the thiochroman ring, computational models can predict the most likely site of ring closure. Density Functional Theory (DFT) calculations can be employed to model the transition states of different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, thus determining the regioselectivity of the reaction.

Stereoselective methods are also critical in the synthesis of complex molecules like thiochromenes and thiochromans. rsc.orgresearchgate.net When chiral centers are formed, computational studies can predict the diastereomeric or enantiomeric excess. By modeling the transition states, including the catalyst and solvent molecules, chemists can understand the steric and electronic interactions that favor the formation of one stereoisomer over others. researchgate.net For this compound, if reactions were to be carried out on the chiral center that can exist at C2 or C3 depending on saturation, these models would be invaluable for predicting the stereochemical outcome.

Table 1: Theoretical Approaches to Investigating Reaction Selectivity

Selectivity TypeComputational MethodInformation Gained
Chemoselectivity Transition State Theory, DFTPredicts which functional group is most likely to react in a molecule with multiple reactive sites.
Regioselectivity Activation Energy Calculations (DFT)Determines the preferred orientation of reactants, such as in cycloaddition or cyclization reactions. rsc.org
Stereoselectivity Molecular Mechanics (MM), DFTElucidates the 3D arrangement of atoms in the transition state to predict the formation of specific stereoisomers. rsc.org

These theoretical investigations are not merely predictive; they also provide a deep understanding of reaction mechanisms, guiding the rational design of new synthetic methods with improved selectivity. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a cornerstone in the analysis and interpretation of spectroscopic data. For this compound, theoretical calculations allow for the prediction of its spectroscopic signatures, which can then be correlated with experimental measurements to confirm its structure and understand its electronic properties.

DFT is the most common method for predicting a wide range of spectroscopic properties. mdpi.comnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of this compound. By calculating the vibrational modes of the molecule, a theoretical spectrum is generated. chemrxiv.org This is then compared to the experimental spectrum. A good correlation confirms the molecular structure. nih.gov For the carboxylic acid group, DFT can accurately predict the characteristic C=O and O-H stretching frequencies and how they shift due to hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted chemical shifts are compared with experimental NMR data to assign the signals to specific atoms in the this compound molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing information about the molecule's chromophores and its electronic structure. The calculated maximum absorption wavelengths (λmax) can be correlated with the bands observed in the experimental spectrum.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation

SpectroscopyTheoretical MethodPredicted ParameterTypical Correlation with Experiment
FT-IR/Raman DFT (e.g., B3LYP)Vibrational Frequencies (cm⁻¹)Good agreement after applying a scaling factor. mdpi.comnih.gov
NMR DFT/GIAOChemical Shifts (ppm)Linear correlation is generally observed. nih.gov
UV-Vis TD-DFTExcitation Energies / λmax (nm)Good qualitative agreement, helps in band assignment. nih.gov

This synergy between computational prediction and experimental data is indispensable for the structural elucidation and detailed physicochemical characterization of molecules like this compound.

Theoretical Studies of Intermolecular Interactions and Self-Assembly

The carboxylic acid functional group in this compound is a strong hydrogen bond donor and acceptor. This property dictates the intermolecular interactions and leads to the formation of supramolecular structures through self-assembly, most commonly forming a cyclic dimer.

Theoretical methods are employed to study these interactions in detail:

Hydrogen Bonding Analysis: DFT calculations can model the geometry and energetics of the hydrogen-bonded dimer of this compound. nih.gov The calculations provide information on the hydrogen bond length, angle, and, importantly, the binding energy, which quantifies the strength of the dimer. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds, including weak intermolecular interactions. jyu.fi For this compound dimers, QTAIM can be used to find the bond critical points (BCPs) corresponding to the hydrogen bonds, and the electron density at these points provides a quantitative measure of their strength.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor nature of the interactions. nih.gov It can quantify the charge transfer between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor) in the adjacent molecule, further explaining the stability of the hydrogen-bonded dimer.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in the crystalline state. jyu.fi By mapping properties like electrostatic potential onto the surface, it provides a visual fingerprint of the types of interactions (e.g., H-bonding, C-H···π) that govern the self-assembly and crystal packing of the molecule. jyu.fi

Table 3: Computational Methods for Studying Intermolecular Interactions

Interaction TypeComputational MethodKey Information Obtained
Hydrogen Bonding DFT, MP2Geometry, interaction energy, vibrational frequency shifts. nih.govmdpi.com
van der Waals Forces DFT with dispersion correction (DFT-D)Contribution of dispersion forces to overall stability. mdpi.com
π-π Stacking Symmetry-Adapted Perturbation Theory (SAPT)Energy decomposition into electrostatic, exchange, induction, and dispersion components. mdpi.com
Overall Crystal Packing Hirshfeld Surface Analysis, NCI PlotVisualization and quantification of all intermolecular contacts. jyu.fi

These computational studies are crucial for understanding how individual molecules of this compound interact with each other to form larger, ordered structures, which is fundamental to its solid-state properties and material science applications.

Applications of Thiochroman 8 Carboxylic Acid in Advanced Organic Synthesis and Chemical Sciences

Thiochroman-8-carboxylic Acid as a Synthetic Building Block for Complex Molecules

There is currently no specific information available in scientific literature detailing the use of this compound as a direct synthetic building block for the construction of complex molecules. While the thiochroman (B1618051) scaffold itself is a valuable intermediate in organic synthesis, the specific contributions and reaction pathways involving the 8-carboxylic acid derivative have not been documented. The general class of thiocarboxylic acids is known to be versatile, but this does not extend to specific, documented examples for this compound.

Integration into Novel Heterocyclic Architectures

Investigations into the integration of this compound into novel heterocyclic architectures have not yielded specific, documented examples. Thiochroman-4-ones are well-established precursors for a variety of heterocyclic systems, including pyrazoles, imidazoles, and thiazoles. However, the role of the 8-carboxylic acid isomer in similar synthetic transformations or in the creation of new heterocyclic frameworks is not described in the available literature.

Role in the Development of New Synthetic Methodologies

A review of current chemical literature does not indicate a role for this compound in the development of new synthetic methodologies. While thioacids and their derivatives are subjects of methodological studies, for instance, in the formation of amides and thioesters, there are no specific reports where this compound has been used as a model substrate or key reagent to establish a new synthetic protocol.

Potential in Material Science Research (excluding biological materials)

There is no available research data on the potential or application of this compound in material science research, excluding biological materials. The exploration of thiochroman derivatives in the development of novel non-biological materials has not been a focus of published studies, and therefore, no specific properties or applications for the 8-carboxylic acid variant have been identified in this field.

Contributions to Fundamental Principles of Organic Reactivity

This compound has not been specifically cited in studies aimed at contributing to the fundamental principles of organic reactivity. While the electronic and steric properties of the thiochroman ring system and the carboxylic acid group are individually well-understood, there are no documented studies that use this compound as a model to probe or illustrate fundamental concepts of organic reaction mechanisms or theoretical principles.

Future Research Directions and Emerging Paradigms in Thiochroman 8 Carboxylic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of Thiochroman-8-carboxylic acid often involves multi-step processes that may utilize harsh reagents and generate considerable waste. A primary objective for future research is the development of more atom-economical and environmentally benign synthetic strategies. This aligns with the broader principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable feedstocks. tudelft.nl

Future efforts in this domain are likely to focus on:

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. The development of novel catalysts for the regioselective carboxylation of the thiochroman (B1618051) core could significantly shorten synthetic sequences.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of this compound presents a promising avenue for improving sustainability. Biocatalytic methods often proceed under mild conditions with high stereoselectivity, reducing the need for protecting groups and chiral auxiliaries.

Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from biomass rather than petrochemical sources is a critical aspect of sustainable chemistry. researchgate.netgithubusercontent.com This could involve the use of bio-based building blocks that can be efficiently converted to the thiochroman scaffold.

Synthetic StrategyKey AdvantagesPotential Challenges
Catalytic C-H ActivationFewer synthetic steps, reduced wasteCatalyst development, achieving high regioselectivity
BiocatalysisMild reaction conditions, high stereoselectivityEnzyme stability and availability, substrate scope
Renewable Starting MaterialsReduced reliance on fossil fuels, improved sustainabilityAvailability and cost of starting materials, development of efficient conversion pathways

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the thiochroman and carboxylic acid moieties is well-understood, there remains significant potential to uncover novel reactivity patterns for this compound. Such discoveries could open up new avenues for the synthesis of complex molecules and materials.

Future research in this area may explore:

Photoredox Catalysis: The use of visible light to initiate radical-mediated transformations could enable previously inaccessible bond formations and functionalizations of the this compound scaffold.

Electrochemical Synthesis: Employing electricity as a traceless reagent to drive redox reactions offers a green and controlled method for modifying the molecule. This could be particularly useful for selective oxidations or reductions of the thioether or aromatic ring.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the selective opening or rearrangement of the thiochroman ring could lead to the synthesis of novel sulfur-containing heterocyclic systems with unique properties.

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating the discovery process.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic structure of this compound and its derivatives. rsc.orgchemrxiv.org This can aid in the rational design of new catalysts and synthetic routes.

Machine Learning and Artificial Intelligence: By training algorithms on existing chemical data, machine learning models can predict the properties and activities of novel this compound analogues. mit.edursc.org This data-driven approach can significantly reduce the time and resources required for experimental screening. chemrxiv.org

Molecular Dynamics Simulations: These simulations can provide insights into the conformational dynamics of this compound and its interactions with biological targets, such as proteins and enzymes. arabjchem.org This information is crucial for the design of potent and selective inhibitors.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties
Machine Learning/AIPrediction of biological activity and physicochemical properties of new analogues
Molecular Dynamics (MD) SimulationsUnderstanding binding modes with biological targets, conformational analysis

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a static batch reactor. researchgate.net This technology offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. nih.govthieme-connect.de

The integration of flow chemistry and automation in the synthesis of this compound could lead to:

On-Demand Synthesis: Automated flow systems can enable the rapid and efficient synthesis of this compound and its derivatives as needed, eliminating the need for large-scale batch production and storage. researchgate.net

High-Throughput Screening: By coupling flow reactors with automated purification and analysis systems, it is possible to rapidly synthesize and screen libraries of this compound analogues for desired properties.

Access to Novel Reaction Conditions: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, enabling the use of reaction conditions that are difficult or unsafe to achieve in batch. wiley-vch.de For instance, the use of reactive gases like carbon dioxide for carboxylation can be more safely and efficiently managed in a flow system. durham.ac.uk

Unexplored Derivatization Opportunities and Structural Analogues

The systematic exploration of the chemical space around the this compound scaffold is crucial for identifying new compounds with improved properties. This involves the synthesis of a diverse range of derivatives and structural analogues.

Future research in this area should focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core at a late stage in the synthetic sequence allows for the rapid generation of diverse analogues from a common intermediate.

Bioisosteric Replacement: Replacing the carboxylic acid moiety or other functional groups with bioisosteres can lead to compounds with improved pharmacokinetic properties or novel biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thiochroman-8-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted thioglycolic acids or oxidation of thiochroman derivatives. Key variables include temperature (optimal range: 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring via TLC or HPLC to assess intermediate stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the carboxylic acid form .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR should show a deshielded proton near δ 12–13 ppm (carboxylic acid -COOH), while ¹³C NMR confirms the carbonyl carbon at ~170 ppm. Aromatic protons in the thiochroman ring appear as multiplet signals between δ 6.5–8.0 ppm .
  • FT-IR : Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., 196.27 g/mol for C₁₀H₁₀O₂S) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid contact with strong bases or oxidizing agents to minimize decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method under controlled temperatures (e.g., 25°C ± 0.1°C). Document solvent polarity (via Hansen solubility parameters) and pH effects (e.g., solubility in aqueous buffers vs. organic solvents). Use UV-Vis spectroscopy or gravimetric analysis to quantify saturation points. Conflicting data may arise from impurities or metastable polymorphs; thus, purity verification via DSC (melting point: ~145–148°C) is essential .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the electron-deficient carbonyl carbon is susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., solvation shells in polar aprotic solvents like DMSO). Compare activation energies for proposed mechanisms (e.g., SN² vs. radical pathways) .

Q. How can Design of Experiments (DOE) optimize the catalytic asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Apply a Box-Behnken or central composite design to test variables:

  • Factors : Catalyst loading (e.g., chiral BINOL-phosphoric acids), temperature, solvent dielectric constant.
  • Responses : Enantiomeric excess (measured via chiral HPLC), reaction rate.
  • Statistical Analysis : Use ANOVA to identify significant interactions; Pareto charts prioritize factors affecting enantioselectivity .

Data Contradiction and Validation

Q. What strategies validate the stability of this compound under varying pH conditions, especially when literature reports conflicting degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify byproducts (e.g., decarboxylation or ring-opening products).
  • Kinetic Modeling : Plot degradation rate constants (k) vs. pH to construct a pH-rate profile. Discrepancies may arise from buffer catalysis or photolytic effects; thus, light exposure should be controlled .

Methodological Resources

  • Synthesis Optimization : Reference kinetic and thermodynamic data from peer-reviewed protocols (e.g., Journal of Organic Chemistry) .
  • Data Reproducibility : Follow the RSC’s guidelines for reporting experimental details, including error margins and instrument calibration .
  • Computational Validation : Cross-check DFT results with crystallographic data (e.g., Cambridge Structural Database) to confirm bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.